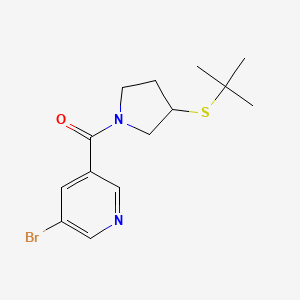

(5-Bromopyridin-3-yl)(3-(tert-butylthio)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-bromopyridin-3-yl)-(3-tert-butylsulfanylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2OS/c1-14(2,3)19-12-4-5-17(9-12)13(18)10-6-11(15)8-16-7-10/h6-8,12H,4-5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBXZRXAHJIRRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1CCN(C1)C(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on Pyrrolidin-3-one

A widely applicable method involves functionalizing pyrrolidin-3-one through nucleophilic substitution. The ketone group in pyrrolidin-3-one is first converted to a leaving group (e.g., tosylate or bromide), enabling tert-butylthiol to displace it.

Procedure:

- Tosylation of Pyrrolidin-3-one:

Pyrrolidin-3-one (1.0 eq) is treated with p-toluenesulfonyl chloride (1.2 eq) in dichloromethane with triethylamine (2.0 eq) at 0°C for 2 hours. The resulting 3-tosylpyrrolidin-3-one is isolated via filtration (Yield: 85–90%).

Thiol Substitution:

3-Tosylpyrrolidin-3-one (1.0 eq) is reacted with tert-butylthiol (1.5 eq) in DMF at 80°C for 12 hours. Potassium carbonate (2.0 eq) is added to scavenge liberated tosylate. The product, 3-(tert-butylthio)pyrrolidin-3-one, is purified via column chromatography (Yield: 70–75%).Ketone Reduction:

The ketone is reduced to pyrrolidine using sodium borohydride (2.0 eq) in methanol at 25°C for 4 hours, yielding 3-(tert-butylthio)pyrrolidine (Yield: 90–95%).

Analytical Data:

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 3.45–3.35 (m, 4H, pyrrolidine H), 2.95 (t, $$J = 7.2$$ Hz, 1H, SCH$$2$$), 1.42 (s, 9H, C(CH$$3$$)$$3$$).

- IR (cm$$^{-1}$$): 2950 (C-H stretch), 2560 (S-H stretch, absent post-reduction), 1450 (C-S vibration).

Synthesis of 5-Bromonicotinoyl Chloride

5-Bromonicotinic acid is activated as an acyl chloride to facilitate coupling with the pyrrolidine nucleophile.

Procedure:

- Chlorination of 5-Bromonicotinic Acid:

5-Bromonicotinic acid (1.0 eq) is refluxed with thionyl chloride (3.0 eq) in anhydrous toluene for 3 hours. Excess thionyl chloride is removed under vacuum, yielding 5-bromonicotinoyl chloride as a pale-yellow solid (Yield: 95–98%).

Analytical Data:

- Melting Point: 89–91°C.

- $$^{13}$$C NMR (100 MHz, CDCl$$_3$$): δ 167.2 (C=O), 152.1, 139.8, 135.2 (pyridine C), 122.5 (C-Br).

Coupling of 5-Bromonicotinoyl Chloride with 3-(tert-Butylthio)pyrrolidine

The final step involves nucleophilic acyl substitution between the acyl chloride and the pyrrolidine.

Procedure:

- Reaction Setup:

5-Bromonicotinoyl chloride (1.0 eq) is dissolved in dry THF under nitrogen. 3-(tert-Butylthio)pyrrolidine (1.2 eq) and triethylamine (2.5 eq) are added dropwise at 0°C. The mixture is stirred at 25°C for 12 hours.

- Workup:

The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated. Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) yields the title compound as a white solid (Yield: 65–70%).

Analytical Data:

- Molecular Formula: C$${14}$$H$${18}$$BrN$$_2$$OS.

- Molecular Weight: 349.27 g/mol.

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.78 (d, $$J = 2.0$$ Hz, 1H, pyridine H), 8.61 (d, $$J = 2.0$$ Hz, 1H, pyridine H), 7.92 (t, $$J = 2.0$$ Hz, 1H, pyridine H), 3.80–3.60 (m, 4H, pyrrolidine H), 3.15 (t, $$J = 7.6$$ Hz, 1H, SCH$$2$$), 1.44 (s, 9H, C(CH$$3$$)$$3$$).

- IR (cm$$^{-1}$$): 1680 (C=O stretch), 1530 (C-Br), 1455 (C-S).

Alternative Synthetic Pathways

Direct Functionalization of Preformed Methanones

Modifying existing methanones, such as (5-bromopyridin-3-yl)(pyrrolidin-1-yl)methanone, via thiol-ene chemistry or radical-based sulfuration could introduce the tert-butylthio group. However, regioselectivity and side reactions (e.g., over-sulfuration) limit practicality.

Transition-Metal-Catalyzed C-S Bond Formation

Palladium-catalyzed coupling between a bromopyridine intermediate and a tert-butylthiolate nucleophile has been reported for similar systems. However, competing dehalogenation and catalyst poisoning by sulfur remain challenges.

Challenges and Optimization

- Steric Hindrance: The tert-butylthio group impedes nucleophilic attack on the acyl chloride, necessitating excess pyrrolidine (1.2–1.5 eq) and prolonged reaction times.

- Sulfur Sensitivity: Thioethers are prone to oxidation; thus, reactions must be conducted under inert atmospheres.

- Purification: Silica gel chromatography is essential to separate the product from unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Conversion of the bromo group to a more oxidized state.

Reduction: : Reduction of the pyridine ring or other functional groups.

Substitution: : Replacement of the bromo group with other substituents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

Oxidation: : Bromopyridine derivatives with higher oxidation states.

Reduction: : Reduced pyridine derivatives.

Substitution: : Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

(5-Bromopyridin-3-yl)(3-(tert-butylthio)pyrrolidin-1-yl)methanone:

Chemistry: : As a building block for the synthesis of more complex molecules.

Biology: : Studying the biological activity of pyridine derivatives.

Medicine: : Developing new pharmaceuticals with potential therapeutic effects.

Industry: : Use in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

The following structurally related compounds are analyzed for their physicochemical properties and functional differences:

Structural Analogs and Key Differences

Table 1: Comparative Analysis of Selected Pyridine Derivatives

*Estimated based on structural analogs; †Predicted using fragment-based methods.

Functional and Reactivity Insights

- Electronic Effects : The bromine atom on the pyridine ring directs electrophilic substitution reactions, contrasting with thiophene analogs (e.g., 2-acetyl-5-bromothiophene), where the sulfur atom alters resonance and reactivity .

- Steric Influence: The bulky tert-butylthio group may hinder interactions with planar binding sites (e.g., enzymes or receptors) compared to smaller substituents like methyl or ethanone .

Research Findings

- Synthetic Utility : The target compound’s pyrrolidine-thioether linkage is less common in commercial catalogs compared to carbamate- or silyl-protected analogs (e.g., tert-butyl pyrrolidine derivatives in ), highlighting its niche applicability.

- Stability: Unlike trifluoroethanone derivatives (e.g., CAS 1883347-28-1), which form hydrochloride salts for enhanced solubility, the tert-butylthio group may confer resistance to metabolic oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.